7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one
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Overview
Description
7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring substances found in many plants and have been used in various applications, including medicine, cosmetics, and as additives in food.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one typically involves the condensation of 4-methylphenyl acetic acid with salicylaldehyde under basic conditions, followed by cyclization to form the chromenone structure. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone ring can be reduced to form dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., methyl iodide).
Major Products Formed
Oxidation: Formation of 7-oxo-2-(4-methylphenyl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-2-(4-methylphenyl)-4H-dihydrochromen-4-one.
Substitution: Formation of 7-halogen-2-(4-methylphenyl)-4H-chromen-4-one or 7-alkyl-2-(4-methylphenyl)-4H-chromen-4-one.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other coumarin derivatives.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Used in the development of fluorescent dyes and as additives in cosmetics
Mechanism of Action
The mechanism of action of 7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxy group can scavenge free radicals, reducing oxidative stress.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit enzyme activity.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Similar structure but lacks the 4-methylphenyl group.
4-hydroxycoumarin: Similar structure but lacks the 4-methylphenyl group and has a hydroxy group at the 4th position.
7-hydroxy-2H-chromen-2-one: Similar structure but lacks the 4-methylphenyl group.
Uniqueness
7-hydroxy-2-(4-methylphenyl)-4H-chromen-4-one is unique due to the presence of both the hydroxy group at the 7th position and the 4-methylphenyl group at the 2nd position.
Properties
Molecular Formula |
C16H12O3 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
7-hydroxy-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O3/c1-10-2-4-11(5-3-10)15-9-14(18)13-7-6-12(17)8-16(13)19-15/h2-9,17H,1H3 |
InChI Key |
AZXPROVWHNKILY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
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